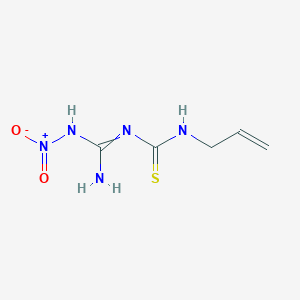
三(4-碘苯基)胺
描述
Tris(4-iodophenyl)amine is an organic compound with the chemical formula C18H12I3N. It is a light brown crystalline powder that is primarily used as a building block in the preparation of nanostructures and nanoparticles . This compound is notable for its unique structure, which includes three iodine atoms attached to a triphenylamine core, making it a valuable reagent in various chemical syntheses and applications.
科学研究应用
Tris(4-iodophenyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of nanostructures and nanoparticles.
Biology: The compound’s derivatives are explored for potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the preparation of supramolecular nanocages and other advanced materials.
作用机制
- The primary targets of Tris(4-iodophenyl)amine are not extensively documented in the literature. However, it is commonly used as a building block in the preparation of nanostructures and nanoparticles. Its specific biological targets remain an area of ongoing research .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Tris(4-iodophenyl)amine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, influencing their structure and function. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which can alter the activity of the target biomolecules .
Cellular Effects
Tris(4-iodophenyl)amine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities. These effects can vary depending on the cell type and the concentration of Tris(4-iodophenyl)amine used in the experiments .
Molecular Mechanism
The mechanism of action of Tris(4-iodophenyl)amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, Tris(4-iodophenyl)amine can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(4-iodophenyl)amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Tris(4-iodophenyl)amine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to Tris(4-iodophenyl)amine can result in sustained alterations in cellular function, which may be due to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of Tris(4-iodophenyl)amine vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of Tris(4-iodophenyl)amine is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
Tris(4-iodophenyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of Tris(4-iodophenyl)amine is essential for elucidating its overall impact on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, Tris(4-iodophenyl)amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of Tris(4-iodophenyl)amine are critical for its biological activity and effectiveness in biochemical research .
Subcellular Localization
Tris(4-iodophenyl)amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This subcellular localization is important for understanding the precise mechanisms by which Tris(4-iodophenyl)amine exerts its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-iodophenyl)amine can be synthesized through a multi-step reaction process involving amination and iodination reactions. One common method involves the reaction of triphenylamine with iodine and trifluoromethanesulfonic acid in dichloromethane. The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 21 hours, followed by extraction and purification using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
化学反应分析
Types of Reactions: Tris(4-iodophenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like palladium catalysts and copper iodide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide (CuI) are commonly used in substitution reactions.
Oxidation/Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives of tris(4-iodophenyl)amine, which can be further utilized in the synthesis of complex organic molecules.
相似化合物的比较
- Tris(4-bromophenyl)amine
- Tris(4-nitrophenyl)amine
- Tris(4-formylphenyl)amine
- Tris(4-carbazoyl-9-ylphenyl)amine
Comparison: Tris(4-iodophenyl)amine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, nitro, formyl, and carbazole analogs. The iodine atoms make it particularly suitable for applications requiring high reactivity and the formation of complex structures.
属性
IUPAC Name |
4-iodo-N,N-bis(4-iodophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZDWJFOYXGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430979 | |
| Record name | Tris(4-iodophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4181-20-8 | |
| Record name | Tris(4-iodophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-iodophenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)




![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)



